molecular formula C21H18ClN3O4 B2999125 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide CAS No. 898458-20-3

2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2999125
CAS No.: 898458-20-3
M. Wt: 411.84
InChI Key: JJUWGKWHGKHGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide is a complex organic compound that features a combination of aromatic rings, a nitro group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One possible synthetic route is as follows:

    Starting Materials: 2-chloro-4-nitrobenzoic acid, furan-2-carbaldehyde, indoline, and ethylamine.

    Step 1: Formation of 2-chloro-4-nitrobenzoyl chloride by reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride.

    Step 2: Condensation of 2-chloro-4-nitrobenzoyl chloride with ethylamine to form 2-chloro-N-ethyl-4-nitrobenzamide.

    Step 3: Reaction of 2-chloro-N-ethyl-4-nitrobenzamide with furan-2-carbaldehyde in the presence of a base to form the intermediate 2-chloro-N-(2-(furan-2-yl)ethyl)-4-nitrobenzamide.

    Step 4: Cyclization of the intermediate with indoline to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-aminobenzamide.

    Substitution: Corresponding amine or thiol derivatives.

Scientific Research Applications

2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, the nitro group could participate in redox reactions, while the indoline moiety might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-(furan-2-yl)ethyl)-4-nitrobenzamide: Lacks the indoline moiety.

    2-chloro-N-(2-(indolin-1-yl)ethyl)-4-nitrobenzamide: Lacks the furan ring.

    2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide: Lacks the nitro group.

Uniqueness

2-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-4-nitrobenzamide is unique due to the presence of both the furan and indoline moieties, as well as the nitro group. This combination of functional groups provides the compound with distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4/c22-17-12-15(25(27)28)7-8-16(17)21(26)23-13-19(20-6-3-11-29-20)24-10-9-14-4-1-2-5-18(14)24/h1-8,11-12,19H,9-10,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUWGKWHGKHGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.